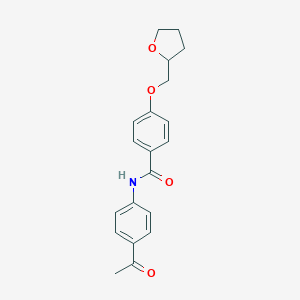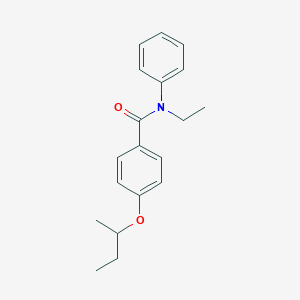
N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that has been investigated for its potential use in treating various forms of cancer. This compound has been shown to have a high degree of selectivity for inhibiting the activity of specific kinases that play a role in the development and progression of cancer cells.
作用機序
N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide works by binding to the ATP-binding site of BTK and ITK, which inhibits their activity and prevents the activation of downstream signaling pathways that promote cell survival and proliferation. This results in the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a high degree of selectivity for inhibiting the activity of BTK and ITK, with minimal off-target effects on other kinases. This selectivity is important because it reduces the risk of unwanted side effects and toxicity. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it a promising candidate for further development as a cancer therapy.
実験室実験の利点と制限
One advantage of using N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide in lab experiments is its high degree of selectivity for inhibiting the activity of specific kinases. This allows researchers to study the specific role of these kinases in cancer cell development and progression. However, one limitation is that this compound has only been studied in preclinical models and has not yet been tested in clinical trials.
将来の方向性
Future research on N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide should focus on further elucidating its mechanism of action and studying its efficacy in clinical trials. Additionally, researchers should investigate the potential use of this compound in combination with other cancer therapies to improve its effectiveness. Finally, studies should also be conducted to investigate the potential use of this compound in other diseases beyond cancer, such as autoimmune disorders.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a cancer therapy. Its high degree of selectivity for inhibiting the activity of specific kinases, good pharmacokinetic properties, and minimal off-target effects make it a promising candidate for further development. However, further research is needed to fully understand its mechanism of action and efficacy in clinical trials.
合成法
The synthesis of N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide involves the reaction of 4-bromo-N-(4-acetylphenyl)benzamide with tetrahydro-2-furanmethanol in the presence of a palladium catalyst. The resulting compound is then purified through a series of chromatographic techniques to yield the final product.
科学的研究の応用
N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential use in treating various forms of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to have a high degree of selectivity for inhibiting the activity of specific kinases, such as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which play a critical role in the development and progression of cancer cells.
特性
分子式 |
C20H21NO4 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
N-(4-acetylphenyl)-4-(oxolan-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C20H21NO4/c1-14(22)15-4-8-17(9-5-15)21-20(23)16-6-10-18(11-7-16)25-13-19-3-2-12-24-19/h4-11,19H,2-3,12-13H2,1H3,(H,21,23) |
InChIキー |
VRODVRNIBGOQFR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3 |
正規SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B250372.png)
![N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250373.png)
![N-phenyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250374.png)
![2-bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250375.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250377.png)
![N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250378.png)
![2-(2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250380.png)

![N-(2,5-dimethoxyphenyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250383.png)

![2-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250388.png)
![4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250390.png)

![N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide](/img/structure/B250394.png)
